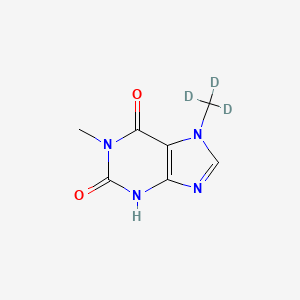
Paraxanthine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paraxanthine itself is a metabolite of caffeine, theophylline, and theobromine, which are well-known stimulants found in coffee, tea, and chocolate . Paraxanthine-d3 is used primarily in scientific research as a stable isotope-labeled compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of paraxanthine-d3 involves the incorporation of deuterium atoms into the paraxanthine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as preparative chromatography .
化学反応の分析
Types of Reactions
Paraxanthine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,7-dimethyluric acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1,7-dimethyluric acid.
Reduction: Dihydroparaxanthine derivatives.
Substitution: Various substituted paraxanthine derivatives depending on the nucleophile used.
科学的研究の応用
Paraxanthine-d3 has a wide range of applications in scientific research, including:
作用機序
Paraxanthine-d3, like its non-deuterated counterpart, acts as a central nervous system stimulant. It exerts its effects primarily through the antagonism of adenosine receptors, which leads to increased release of neurotransmitters such as dopamine and glutamate . Additionally, this compound inhibits phosphodiesterase (PDE) enzymes, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) and enhanced cellular signaling .
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a widely consumed stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases such as asthma.
Uniqueness of Paraxanthine-d3
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in research applications requiring precise quantification and tracking of metabolic pathways. Its stability and similarity to paraxanthine allow for accurate studies of caffeine metabolism and its physiological effects .
特性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3 |
InChIキー |
QUNWUDVFRNGTCO-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C |
正規SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)

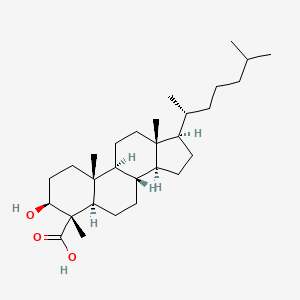

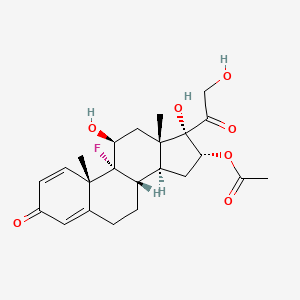
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)

![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
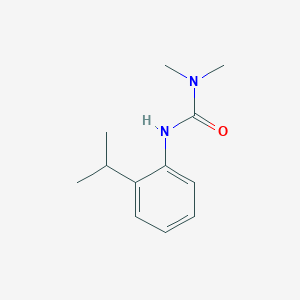
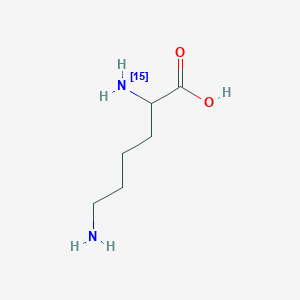
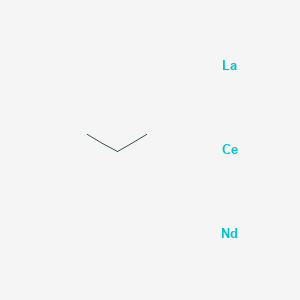
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
